molecular formula C8H9NO2 B063786 3-Acetyl-2-hydroxymethylpyridine CAS No. 177785-03-4

3-Acetyl-2-hydroxymethylpyridine

Cat. No.: B063786
CAS No.: 177785-03-4
M. Wt: 151.16 g/mol
InChI Key: BJRQJZIUJRWGLC-UHFFFAOYSA-N
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Description

3-Acetyl-2-hydroxymethylpyridine is a pyridine derivative featuring an acetyl group at the 3-position and a hydroxymethyl group at the 2-position of the pyridine ring. This combination of functional groups confers unique physicochemical properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

CAS No.

177785-03-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-[2-(hydroxymethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H9NO2/c1-6(11)7-3-2-4-9-8(7)5-10/h2-4,10H,5H2,1H3

InChI Key

BJRQJZIUJRWGLC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N=CC=C1)CO

Canonical SMILES

CC(=O)C1=C(N=CC=C1)CO

Synonyms

Ethanone, 1-[2-(hydroxymethyl)-3-pyridinyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

3-Acetylpyridine (3-AP)

  • Structure : Acetyl group at the 3-position of pyridine.
  • Key Properties (inferred from and ):
    • Higher hydrophobicity compared to unsubstituted pyridine due to the acetyl group.
    • Applications: Intermediate in synthesizing pharmaceuticals and fragrances.
  • Contrast with this compound :
    • The additional hydroxymethyl group in the latter may enhance water solubility (reducing Log Kow) while retaining reactivity from the acetyl group .

2-Hydroxymethylpyridine Derivatives

  • Example: 2-(Methylamino)pyridine-3-methanol () Structure: Hydroxymethyl group at the 3-position and methylamino group at the 2-position. Applications: Pharmaceutical intermediate for heterocyclic compounds. Comparison: The hydroxymethyl group in this compound could similarly enhance solubility and hydrogen-bonding capacity, critical for drug bioavailability .

2-Ethyl-3-hydroxy-6-methylpyridine (CAS# 2364-75-2)

  • Structure : Ethyl, hydroxy, and methyl groups at positions 2, 3, and 6, respectively.
  • Key Properties ():
    • Molecular Weight : 167.2 g/mol.
    • Applications : Used in pharmaceuticals, agrochemicals, and fragrances.
  • Contrast : The acetyl group in this compound may increase electrophilicity compared to the ethyl and hydroxy groups in this compound, altering reactivity in synthesis .

Physicochemical Properties of Selected Pyridine Derivatives

The table below synthesizes data from the evidence for structurally relevant compounds:

Compound Name Substituents Molecular Weight (g/mol) Log Kow (Predicted) Water Solubility (mg/L) Key Applications
3-Acetylpyridine 3-acetyl ~121.1 (inferred) ~1.8 (estimated) Moderate (e.g., ~600) Pharmaceutical synthesis
2-(Methylamino)pyridine-3-methanol 3-hydroxymethyl, 2-methylamino Not reported Not reported High (hydrophilic) Drug intermediates
2-Ethyl-3-hydroxy-6-methylpyridine 2-ethyl, 3-hydroxy, 6-methyl 167.2 ~1.5 (estimated) ~200 Agrochemicals
Ethyl 2-methyl-2-butenoate Ester functional group 128.17 2.18 1289 Flavor/fragrance industry

Notes:

  • Log Kow (octanol-water partition coefficient) and solubility trends reflect substituent effects. Hydroxymethyl groups enhance solubility, while acetyl/alkyl groups increase hydrophobicity.
  • Direct data for this compound is absent; properties are inferred from analogs.

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